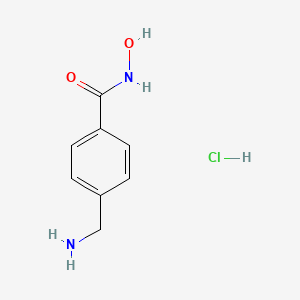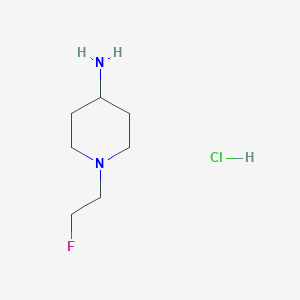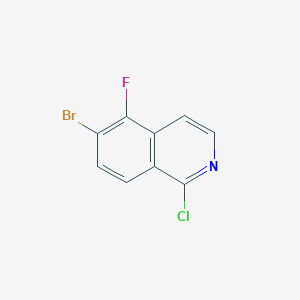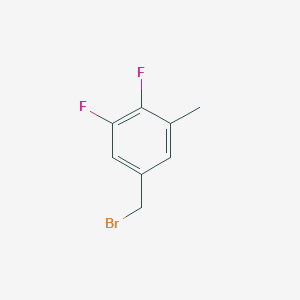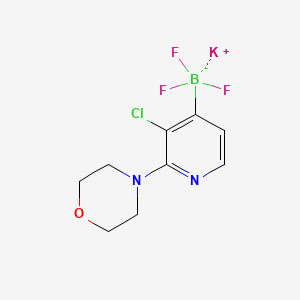
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate
説明
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate, also known as Potassium Trifluoroborate, is a highly versatile compound and a key reagent in organic and inorganic chemistry. It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of Potassium Trifluoroborate involves several methods. One of the common methods is the nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . Another method involves a simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid . These methods are widely functional group tolerant and applicable to the synthesis of a broad range of aryltrifluoroborates .科学的研究の応用
- Scientific Field : Organic Chemistry
- Summary of Application : Potassium trifluoroborate salts are used in Brønsted acid-catalyzed direct substitution of 2-ethoxytetrahydrofuran . This reaction occurs when tetrafluoroboric acid is used as a catalyst to afford functionalized furans in moderate to excellent yields .
- Methods of Application : The reaction involves the use of a Brønsted acid catalyst and potassium trifluoroborate salts . The reaction occurs rapidly with in situ generated oxocarbenium ions .
- Results or Outcomes : The reaction affords functionalized furans in moderate to excellent yields . A variety of alkenyl- and alkynyltrifluoroborate salts readily participate in this transformation .
- Scientific Field : Organic Chemistry
- Summary of Application : Potassium organotrifluoroborates have been incorporated into a number of diverse applications . They are used as precursors for difluoroboranes, intermediates for synthetic pathways, precursors for ionic liquids, and reagents for metal catalysed cross-coupling reactions .
- Methods of Application : The major areas of chemical reactivity and applicability of potassium organotrifluoroborate salts can be classed into four categories: firstly for precursors to difluoroboranes, secondly as intermediates for a range of synthetic pathways, thirdly as precursors for ionic liquids and electrolytes, and lastly as nucleophilic partners in metal-catalysed cross-coupling reactions .
- Results or Outcomes : Potassium organotrifluoroborate salts have rapidly become a hugely important and widely used class of reagent . They exhibit favourable physical characteristics of being free-flowing crystalline solids, which tend to melt only at very high temperatures, and are stable to air and moisture .
- Scientific Field : Organic Chemistry
- Summary of Application : Potassium trifluoroborate salts have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions .
- Methods of Application : These organoboron reagents are used in Suzuki–Miyaura-type reactions .
- Results or Outcomes : The use of potassium trifluoroborate salts in these reactions helps to overcome the inherent limitations of other organoboron reagents .
Brønsted Acid-Catalyzed Direct Substitution
Organotrifluoroborate Preparation, Coupling and Hydrolysis
Suzuki–Miyaura-type Reactions
- Scientific Field : Organic Chemistry
- Summary of Application : Potassium alkyltrifluoroborate synthesis is used in an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions .
- Methods of Application : The reaction involves the use of readily available aliphatic acid derivatives and occurs under additive-free visible-light photoredox conditions . A catalytic cycle involving alkyl radical reaction with base-activated diboron species has been proposed .
- Results or Outcomes : This method provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .
- Scientific Field : Organic Chemistry
- Summary of Application : A new synthetic method for the preparation of potassium organotrifluoroborates through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates is described .
- Methods of Application : Potassium halomethyltrifluoroborates have been prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .
- Results or Outcomes : This method provides a new synthetic pathway for the preparation of potassium organotrifluoroborates .
- Scientific Field : Organic Chemistry
- Summary of Application : A copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds with tetrahydroxydiborane allows direct, efficient access to boronic acids and their derivatives .
- Methods of Application : Various α,β-unsaturated amides, ketones and esters are converted to the corresponding β-trifluoroborato compounds in good to excellent yields .
- Results or Outcomes : This method provides direct, efficient access to boronic acids and their derivatives .
Decarboxylative Borylation
Preparation of Potassium Organotrifluoroborates
Copper-Catalyzed β-Boration
- Scientific Field : Organic Chemistry
- Summary of Application : A new synthetic method for the preparation of aliphatic potassium acyltrifluoroborates (KATs) from organocuprates is described .
- Methods of Application : Organolithium and organomagnesium reagents were readily transmetalated onto Cu (I) and coupled with a KAT-forming reagent . This protocol is suitable for primary, secondary and tertiary alkyl .
- Results or Outcomes : This method provides a new synthetic pathway for the preparation of potassium acyltrifluoroborates .
- Scientific Field : Organic Chemistry
- Summary of Application : An oxa-Matteson reaction enables sequential oxygen and carbenoid insertions into diverse alkyl- and arylboronates to provide a wide range of boron-substituted ethers .
- Methods of Application : The utilities of this method are demonstrated in the asymmetric synthesis of an acetyl-CoA-carboxylase inhibitor, and the programmable construction of polyethers .
- Results or Outcomes : This method provides a wide range of boron-substituted ethers .
- Scientific Field : Organic Chemistry
- Summary of Application : Ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates were prepared in good yields from the corresponding unsaturated carbonyl compounds . They are effective coupling partners in the Suzuki-Miyaura reaction with various electrophiles including electron-rich and electron-poor aryl bromides and -chlorides .
- Methods of Application : The reaction involves the use of ketone-, ester-, and amide-containing potassium trifluoroboratohomoenolates .
- Results or Outcomes : This method provides a new synthetic pathway for the preparation of potassium organotrifluoroborates .
Preparation of Aliphatic Potassium Acyltrifluoroborates
Oxa-Matteson Reaction
Suzuki-Miyaura Reaction
特性
IUPAC Name |
potassium;(3-chloro-2-morpholin-4-ylpyridin-4-yl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClF3N2O.K/c11-8-7(10(12,13)14)1-2-15-9(8)16-3-5-17-6-4-16;/h1-2H,3-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGCOKTOFVSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=NC=C1)N2CCOCC2)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClF3KN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-chloro-2-morpholinopyridin-4-yl)trifluoroborate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



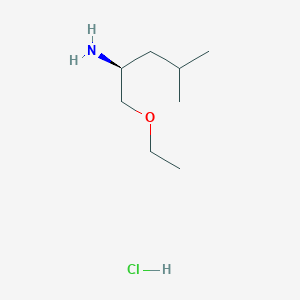
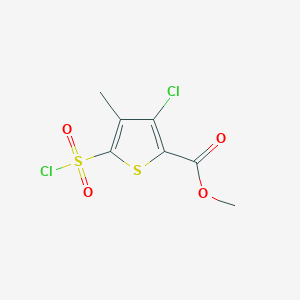
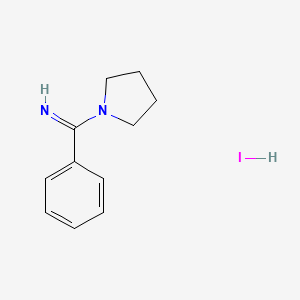
![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)
![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)


![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
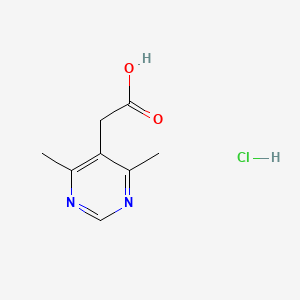
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
